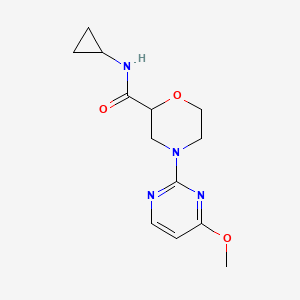
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a cyclopropyl group and a methoxypyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the Methoxypyrimidinyl Moiety: The methoxypyrimidinyl group can be attached through nucleophilic substitution reactions involving 4-methoxypyrimidine and a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidinyl moiety or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperazine-1-carboxamide
- N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperidine-1-carboxamide
Uniqueness
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the morpholine ring, cyclopropyl group, and methoxypyrimidinyl moiety provides a distinct chemical structure that can interact with various biological targets in unique ways, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18N4O3 |
|---|---|
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O3/c1-19-11-4-5-14-13(16-11)17-6-7-20-10(8-17)12(18)15-9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,18) |
Clé InChI |
BFSRYERRCNKIRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1)N2CCOC(C2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-furyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B15114615.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B15114650.png)
![N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide](/img/structure/B15114651.png)
![3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15114659.png)
![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15114665.png)
![3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B15114667.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B15114701.png)

![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
